N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C19H16BrNO6S |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H16BrNO6S/c20-17-6-5-14(26-17)10-21(13-7-8-28(24,25)11-13)18(22)15-9-12-3-1-2-4-16(12)27-19(15)23/h1-6,9,13H,7-8,10-11H2 |
InChI Key |
SBRMFXUJKYQTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a suitable methylating agent to introduce the methyl group. The resulting compound is further reacted with 1,1-dioxidotetrahydrothiophene under specific conditions to form the desired thiophene derivative. Finally, this intermediate undergoes a coupling reaction with 2-oxo-2H-chromene-3-carboxamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with specific biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromofuran and chromene moieties could play a role in binding to molecular targets, while the dioxidotetrahydrothiophene group might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are categorized based on variations in the carboxamide substituents and core scaffolds. Key comparisons include:
Coumarin-Based Carboxamides with Tetrahydrothiophene Sulfone
Benzofuran-Based Carboxamides
Structural and Functional Contrasts
- Planarity : Coumarin derivatives (e.g., target compound) exhibit greater planarity than benzofuran analogs due to intramolecular hydrogen bonding, which may improve binding to flat enzymatic pockets .
- Solubility : Sulfone-containing tetrahydrothiophene groups universally enhance aqueous solubility, but methoxy or bromine substituents introduce trade-offs between solubility and lipophilicity .
Research Findings and Data
Pharmacological Potential
- Cholinesterase Inhibition: Coumarin-carboxamides are established reversible inhibitors of butyrylcholinesterase (BChE), with IC₅₀ values in the nanomolar range. The bromofuran group may improve selectivity over acetylcholinesterase (AChE) .
- Neuroprotective Effects : Sulfone groups in tetrahydrothiophene moieties reduce oxidative stress, as demonstrated in benzofuran analogs .
Physicochemical Properties
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar chromene derivatives. For instance, compounds structurally related to this compound have shown significant antifungal activity against strains like Aspergillus niger and Candida albicans .
Antithrombotic Activity
The compound's structural analogs have been investigated for their antithrombotic potential. A notable study identified oxazolidinone derivatives as potent inhibitors of Factor Xa (FXa), a key player in the coagulation cascade . This suggests that similar mechanisms may be applicable to the compound .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures often target specific enzymes, leading to altered biochemical pathways.
- Interaction with Biological Membranes : The lipophilic nature due to the bromofuran and thiophene components may enhance membrane permeability, affecting cellular uptake.
Study 1: Antifungal Efficacy
A series of related compounds were tested for antifungal activity, revealing that modifications in the chromene structure significantly influenced efficacy against fungal pathogens. The results indicated a correlation between structural features and biological activity .
Study 2: Antithrombotic Mechanisms
Research on FXa inhibitors demonstrated that small modifications in the chemical structure could lead to significant changes in potency and selectivity . This highlights the importance of structural optimization in developing effective therapeutics.
Data Tables
| Activity Type | Compound | Target | Effectiveness |
|---|---|---|---|
| Antifungal | N-(Bromofuran derivative) | Aspergillus niger | High |
| Antithrombotic | Oxazolidinone derivatives | Factor Xa | Potent |
Q & A
Q. What are the optimal synthetic routes for this compound, considering its multifunctional groups?
Methodological Answer: The synthesis involves sequential coupling of bromofuran, tetrahydrothiophene sulfone, and chromene-carboxamide precursors. Key steps include:
- Cross-coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) to link the bromofuran and tetrahydrothiophene moieties under inert conditions (argon) .
- Amide bond formation : Activate the chromene-carboxylic acid with EDCI/HOBt, followed by reaction with the secondary amine intermediate .
- Purification : Employ silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol to achieve >95% purity .
Critical Parameters : Monitor reaction progress via TLC; optimize temperature (60–80°C) and pH (7–8) to minimize byproducts like dehalogenated furan derivatives .
Q. How can spectroscopic methods confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Confirm molecular weight ([M+H]⁺ calc. 509.2; obs. 509.3) .
- X-ray Crystallography : Resolve stereochemistry at the tetrahydrothiophene sulfone chiral center (if applicable) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability. Address this by:
- Standardizing Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and concentrations (IC₅₀ ± SEM) .
- Orthogonal Validation : Pair enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (MTT assay) .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if metabolites interfere with activity .
Q. How to design structure-activity relationship (SAR) studies focusing on the bromofuran moiety?
Methodological Answer:
- Analog Synthesis : Replace bromine with Cl, I, or H; modify furan methylation (e.g., 5-Me vs. 5-Br) .
- Biological Testing : Screen analogs against target proteins (e.g., kinase panels) using SPR for binding kinetics .
- Computational Modeling : Perform docking (AutoDock Vina) to predict bromine’s role in hydrophobic pocket interactions .
Q. Key SAR Parameters :
- Lipophilicity (LogP) : Bromine increases LogP by ~0.5 vs. chlorine.
- Steric Effects : Bulkier substituents (e.g., iodine) may reduce binding affinity.
Q. What computational methods predict the compound’s unknown biological targets?
Methodological Answer:
- Phylogenetic Profiling : Use SwissTargetPrediction to rank targets based on structural similarity to known ligands .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS) to kinases (e.g., MAPK) over 100 ns .
- Validation : Confirm predictions with SPR (KD < 1 μM) or thermal shift assays (ΔTm > 2°C) .
Q. Example Workflow :
In Silico Screening : Identify top 10 targets with >70% probability.
Experimental Testing : Prioritize targets with available recombinant proteins.
Mechanistic Studies : Use CRISPR knockouts to validate target relevance in disease models .
Q. How to address discrepancies in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Variable Temperature NMR : Determine if splitting arises from rotamers (e.g., amide bond rotation) by acquiring spectra at 25°C and 50°C .
- Isotopic Labeling : Synthesize ¹³C-labeled chromene carbonyl to confirm coupling patterns .
- Dynamic NMR Analysis : Calculate rotational barriers (ΔG‡) using line-shape simulations (e.g., MestReNova) .
Q. What strategies mitigate solubility issues in in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the chromene hydroxyl group for aqueous solubility .
- Formulation Optimization : Use lipid nanoparticles (size: 100–150 nm) or cyclodextrin complexes (e.g., HP-β-CD) .
- Pharmacokinetic Profiling : Measure plasma concentration (LC-MS/MS) after IV/PO administration in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
